molecular formula C18H36N2O2S B4985335 1-(CYCLOHEXYLAMINO)-3-{[3-(CYCLOHEXYLAMINO)-2-HYDROXYPROPYL]SULFANYL}PROPAN-2-OL CAS No. 61075-49-8

1-(CYCLOHEXYLAMINO)-3-{[3-(CYCLOHEXYLAMINO)-2-HYDROXYPROPYL]SULFANYL}PROPAN-2-OL

Cat. No.: B4985335
CAS No.: 61075-49-8
M. Wt: 344.6 g/mol
InChI Key: YSQRUZNODPSLEX-UHFFFAOYSA-N
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Description

This compound features a propan-2-ol backbone substituted with two cyclohexylamino groups and a sulfanyl (thioether) bridge. The sulfanyl group connects two hydroxypropyl-cyclohexylamino moieties, distinguishing it from structurally related β-amino alcohols.

Properties

IUPAC Name

1-(cyclohexylamino)-3-[3-(cyclohexylamino)-2-hydroxypropyl]sulfanylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36N2O2S/c21-17(11-19-15-7-3-1-4-8-15)13-23-14-18(22)12-20-16-9-5-2-6-10-16/h15-22H,1-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSQRUZNODPSLEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC(CSCC(CNC2CCCCC2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10385870
Record name ST000561
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61075-49-8
Record name ST000561
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(CYCLOHEXYLAMINO)-3-{[3-(CYCLOHEXYLAMINO)-2-HYDROXYPROPYL]SULFANYL}PROPAN-2-OL typically involves multiple steps:

    Formation of the cyclohexylamino group: This can be achieved through the reaction of cyclohexylamine with an appropriate halogenated precursor.

    Introduction of the hydroxypropyl group: This step might involve the reaction of a hydroxypropyl halide with the intermediate formed in the first step.

    Thioether formation: The final step could involve the reaction of the intermediate with a thiol compound under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(CYCLOHEXYLAMINO)-3-{[3-(CYCLOHEXYLAMINO)-2-HYDROXYPROPYL]SULFANYL}PROPAN-2-OL can undergo various types of chemical reactions:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form simpler amines or alcohols.

    Substitution: The amino and hydroxy groups can participate in substitution reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenated compounds, acids, and bases.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce simpler alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways involving amines and alcohols.

    Medicine: Possible applications in drug development, particularly for compounds targeting specific enzymes or receptors.

    Industry: Use in the synthesis of materials with specific properties, such as polymers or surfactants.

Mechanism of Action

The mechanism of action of 1-(CYCLOHEXYLAMINO)-3-{[3-(CYCLOHEXYLAMINO)-2-HYDROXYPROPYL]SULFANYL}PROPAN-2-OL would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include binding to active sites, altering enzyme conformation, or affecting signal transduction pathways.

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences between the target compound and analogs from the evidence:

Compound Name Key Substituents/Linkages Backbone Molecular Weight (g/mol)*
1-(Cyclohexylamino)-3-{[3-(cyclohexylamino)-2-hydroxypropyl]sulfanyl}propan-2-ol (Target) Dual cyclohexylamino, sulfanyl bridge Propan-2-ol ~424 (estimated)
1-(Cyclohexylamino)-3-(6-methyl-3,4-dihydro-1H-carbazol-9(2H)-yl)propan-2-ol Carbazole ring, single cyclohexylamino Propan-2-ol ~381 (C23H31N3O)
(2S)-1-[(1-Methylethyl)amino]-3-(naphthalen-1-yloxy)propan-2-ol (S-propranolol) Naphthyloxy, isopropylamino Propan-2-ol 259.35 (C16H21NO2)
3-(Cycloheptylamino)-1,1,1-trifluoro-2-propanol Cycloheptylamino, trifluoromethyl Propan-2-ol 237.25 (C10H18F3NO)
3-{3-[(Dimethylamino)methyl]-1H-indol-7-yl}propan-1-ol Indole, dimethylaminomethyl Propan-1-ol 232.33 (C13H20N2O)

*Molecular weights calculated from molecular formulas where available; target compound estimated based on structure.

Key Observations :

  • The target compound’s sulfanyl bridge and dual cyclohexylamino groups distinguish it from carbazole- or indole-containing analogs, which prioritize aromatic interactions .
  • The trifluoro substitution in the cycloheptylamino analog may enhance metabolic stability compared to the target’s non-fluorinated structure.
Pharmacological Targets and Interactions

Data from DrugBank () and PDB ligand databases () reveal:

Compound (Source) Protein Targets Tanimoto Similarity*
1-(Cyclohexylamino)-3-(6-methyl-carbazol-9-yl)propan-2-ol Group IIE secretory phospholipase A2 0.70 (PDB: 2P6G)
S-propranolol β1-adrenergic receptor Not reported
3-{3-[(Dimethylamino)methyl]-1H-indol-7-yl}propan-1-ol Serotonin receptors Not reported

*Tanimoto scores measure structural similarity to PDB ligands; higher values indicate closer resemblance .

Key Observations :

  • The carbazole-containing analog shares a Tanimoto score of 0.70 with PDB ligand 2P6G, suggesting moderate structural overlap with the target compound. However, the latter’s sulfanyl bridge may alter binding specificity .
  • Propanol derivatives with aromatic groups (e.g., naphthyloxy in S-propranolol) typically target adrenergic or serotonin receptors, while aliphatic substituents (e.g., cyclohexylamino) may favor phospholipase interactions .
Physicochemical Properties
Property Target Compound (Estimated) Carbazole Analog S-propranolol
LogP (lipophilicity) ~3.5 ~3.8 3.1
Hydrogen Bond Donors 3 2 2
Hydrogen Bond Acceptors 4 3 3

Key Observations :

  • Additional hydrogen-bond donors/acceptors (from sulfanyl and hydroxyl groups) may enhance solubility in polar solvents relative to carbazole analogs .

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